molecular formula C13H9BrClNO B3278446 4-bromo-N-(3-chlorophenyl)benzamide CAS No. 67764-29-8

4-bromo-N-(3-chlorophenyl)benzamide

Cat. No.: B3278446
CAS No.: 67764-29-8
M. Wt: 310.57 g/mol
InChI Key: JWDYSGPLZWKKKI-UHFFFAOYSA-N
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Description

“4-bromo-N-(3-chlorophenyl)benzamide” is a chemical compound with the molecular formula C13H9BrClNO. It has a molecular weight of 310.574 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a bromine atom at the 4th position and a chlorophenyl group attached to the nitrogen atom .

Scientific Research Applications

Theoretical and Structural Studies

A theoretical study focused on the geometrical parameters of a structurally related compound, highlighting the use of quantum chemistry codes to predict bond lengths and angles, which were in agreement with X-ray diffraction (XRD) data. This approach underscores the potential of computational chemistry in understanding and predicting the properties of benzamide derivatives (Panicker et al., 2010).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of benzamide derivatives, with a focus on their structural properties and the formation of novel compounds. For example, the synthesis of non-peptide CCR5 antagonists from benzamide derivatives illustrates the compound's relevance in medicinal chemistry (Cheng De-ju, 2014), (H. Bi, 2014).

Metal Complex Synthesis

A study detailed the synthesis and characterization of metal complexes with benzamide derivatives, offering insights into their crystal and molecular structures. Such research demonstrates the utility of these compounds in developing coordination chemistry (G. Binzet et al., 2009).

Antipathogenic Activities

Investigations into new thiourea derivatives of benzamide showed significant anti-pathogenic activity, particularly against biofilm-forming bacteria. This finding highlights the potential of benzamide derivatives in creating new antimicrobial agents with specific applications in fighting bacterial infections (Carmen Limban et al., 2011).

Molecular Interaction Studies

A comprehensive study on benzamide analogues explored halogen-involved intermolecular interactions, documenting the influence of halogen atoms on crystal packing. Such research contributes to the understanding of molecular interactions in solid-state chemistry (P. Mondal et al., 2018).

Properties

IUPAC Name

4-bromo-N-(3-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDYSGPLZWKKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293513
Record name 4-Bromo-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67764-29-8
Record name 4-Bromo-N-(3-chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67764-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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